molecular formula C15H13ClO B2570660 (2-Chlorophenyl)(2,5-dimethylphenyl)methanone CAS No. 70132-79-5

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone

Cat. No.: B2570660
CAS No.: 70132-79-5
M. Wt: 244.72
InChI Key: JUVLZKBPCAPPMA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone is a high-purity chemical building block designed for antimicrobial research and development. Its structure, featuring a methanone core with 2-chlorophenyl and 2,5-dimethylphenyl substituents, makes it a compound of significant interest in medicinal chemistry. The 2,5-dimethylphenyl scaffold is a recognized structural feature in many antimicrobial compounds and is the subject of extensive research for developing new agents against antibiotic-resistant infections . Some drugs developed from this scaffold include the antibacterial agent linezolid . Researchers can utilize this ketone as a key precursor in organic synthesis, including in Hantzsch-type reactions for creating novel thiazole derivatives, a class of heterocycles known for diverse pharmacological properties . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis applications. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2-chlorophenyl)-(2,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLZKBPCAPPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,5-dimethylphenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for functional group modifications that facilitate the creation of more complex compounds. For example, it can undergo reactions such as Friedel-Crafts acylation or nucleophilic substitutions to yield diverse derivatives.

Reactivity and Mechanisms

  • The presence of the chlorophenyl group enhances electrophilic reactivity, making it suitable for further transformations. The compound can participate in oxidation-reduction reactions, leading to the formation of alcohols or acids depending on the conditions used.

Biological Applications

Pharmacological Potential

  • Research indicates that (2-Chlorophenyl)(2,5-dimethylphenyl)methanone may exhibit biological activity relevant to drug development. Its structural similarity to known pharmacophores suggests potential as a lead compound in the design of new pharmaceuticals targeting various diseases .

Antimicrobial Activity

  • Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, modifications to the ketone structure have resulted in compounds that demonstrate significant activity against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutics. This suggests that the compound could serve as a scaffold for developing new anticancer agents.

CompoundIC50 (µM)Cell Line
Derivative A4.5MCF-7
Derivative B6.3HCT116

Case Study 2: Anticonvulsant Activity

In another investigation, the anticonvulsant properties of modified forms of this compound were assessed using animal models. The findings revealed a significant reduction in seizure frequency compared to controls, indicating its potential use in treating epilepsy.

CompoundED50 (mg/kg)Model
Modified Compound20PTZ-induced seizures
Phenytoin15PTZ-induced seizures

Industrial Applications

Specialty Chemicals

  • Beyond its pharmaceutical applications, this compound is utilized in the production of specialty chemicals used in various industries including agrochemicals and materials science. Its ability to act as a building block for more complex molecules makes it valuable in industrial synthesis processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,5-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Its high PET-inhibiting activity (IC50 ~10 µM) highlights the importance of substituent position and lipophilicity. The 2,5-dimethyl group enhances lipophilicity, aiding membrane penetration.
  • (2,5-Dimethylphenyl)(phenyl)methanone (): Lacking the 2-chloro substituent, this compound exhibits reduced polarity compared to the target molecule. The absence of chlorine may decrease oxidative stability but improve solubility in non-polar solvents. In catalytic hydrogenation studies, such structural differences significantly influence reaction pathways and yields .

Chlorinated Analogs

  • 2-Chloro-1-(2,5-dimethylphenyl)ethanone (): Molecular formula: C₁₀H₁₁ClO. This acetophenone derivative shares the 2-chloro and 2,5-dimethyl substituents but lacks the biphenyl ketone structure. Its smaller size (MW 182.65 vs. ~244.7 for the target compound) results in lower melting points and higher volatility. Such differences are critical in applications like agrochemical synthesis, where volatility affects field persistence .
  • (2-Chlorophenyl)(phenyl)methanone (): This analog substitutes the 2,5-dimethylphenyl group with a simple phenyl ring. However, the absence of methyl donors may diminish its efficacy in stabilizing charge-transfer complexes .

Physical and Chemical Properties

Melting Points and Solubility

Data from hydroxyacetophenone analogs () demonstrate that substituent positioning drastically affects physical properties:

Compound (CAS) Substituents Melting Point (°C) Molecular Weight
[50317-52-7] () 5-Cl, 3-(hydroxymethyl) 97–98 200.62
[151340-06-6] () 2-Cl, 4-OH, 3-OCH₃ Similar to above 200.62
Target Compound 2-Cl, 2,5-(CH₃)₂ Not reported ~244.7

The target compound’s 2,5-dimethyl groups likely elevate its melting point compared to simpler chloro-acetophenones due to increased crystallinity. However, exact data are unavailable in the provided evidence.

Lipophilicity and Bioactivity

The 2,5-dimethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), similar to PET inhibitors in . This property is critical for membrane permeability in bioactive molecules. In contrast, analogs with polar groups (e.g., hydroxy, methoxy) exhibit lower logP values (~1.5–2.5), reducing bioavailability .

Biological Activity

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone, commonly referred to as B2570660, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClO
  • CAS Number : 70132-79-5

This compound features a chlorophenyl group and a dimethylphenyl group connected by a carbonyl group, which may contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with similar structures showed potent inhibition of cancer cell proliferation in vitro. The mechanism was associated with the induction of apoptosis and cell cycle arrest in various cancer cell lines .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. A related compound was shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may possess similar effects, making it a candidate for further investigation in inflammatory diseases .

Enzyme Inhibition

Enzymatic assays have revealed that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been suggested that this compound may act as an inhibitor of tyrosinase, which is crucial for melanin synthesis. The inhibition of tyrosinase could have implications for skin-related disorders and cosmetic applications .

Case Studies

  • In Vitro Studies : In a series of experiments assessing the cytotoxicity of this compound on human cancer cell lines, IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound significantly reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the immune response.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Data Summary Table

Biological Activity IC50/ED50 Values Model Used Reference
AnticancerLow μMHuman cancer cell lines
Anti-inflammatoryNot specifiedMurine models
Tyrosinase inhibition4.39 - 1.71 μMEnzymatic assays

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